molecular formula C₁₇H₁₆D₆ClN₃O B041703 Metconazole CAS No. 125116-23-6

Metconazole

货号: B041703
CAS 编号: 125116-23-6
分子量: 319.8 g/mol
InChI 键: XWPZUHJBOLQNMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metconazole is a triazole-class demethylation inhibitor (DMI) fungicide that disrupts fungal ergosterol biosynthesis by targeting cytochrome P450 enzymes (CYP51) . It was first registered in France (1993) and later in the U.S. (2007) and Canada (2010), with applications in controlling diseases such as wheat stripe rust, barley dwarf rust, and rice blast . This compound is synthesized via a green, cost-effective four-step process (aldol condensation, dimethylation, hydrogenation, and triazole isolation), achieving high yields and low environmental impact . It exhibits broad-spectrum activity against Fusarium graminearum, F. pseudograminearum, Pyricularia oryzae, and Corynespora cassiicola at low concentrations (EC50 values: 0.05–1 µg/mL) .

Notably, this compound has four stereoisomers, with (1S,5R)-metconazole being the most bioactive, showing 13.9–23.4× higher efficacy than its enantiomer (1R,5S)-metconazole against Fusarium graminearum and Alternaria triticina . This stereoselectivity is attributed to stronger binding energy and shorter interaction distances with CYP51B enzymes .

准备方法

Synthetic Routes and Reaction Conditions: Metconazole can be synthesized through a four-step process involving aldol condensation, dimethylation, hydrogenation, and one-pot triazolation . The process begins with the condensation of cyclopentanone and p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone. This intermediate undergoes methylation, followed by hydrogenation to reduce the double bond. The final step involves the reaction with 1,2,4-triazole to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of readily available raw materials and catalysts to ensure good selectivity and atom economy .

化学反应分析

Types of Reactions: Metconazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur with nucleophiles such as sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used to study its structure-activity relationship and improve its efficacy .

科学研究应用

Metconazole has a wide range of applications in scientific research:

作用机制

Metconazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .

相似化合物的比较

Comparison with Similar Triazole Fungicides

Efficacy Against Key Pathogens

Fungicide Target Pathogens (EC50 Values) Key Findings
Metconazole Fusarium graminearum (0.05 µg/mL)
Pyricularia oryzae (1 µg/mL)
Corynespora cassiicola (0.78 µg/mL)
Inhibits mycelial growth by >80% at 1 µg/mL; disrupts cell wall/membrane integrity .
Tebuconazole Fusarium graminearum (10 mg/L: 87.8% inhibition)
F. avenaceum (low sensitivity)
Less effective than this compound at equivalent doses; resistance observed in F. avenaceum.
Prothioconazole F. culmorum (100% inhibition at 25 mg/L) Comparable to this compound against F. culmorum but weaker against F. sporotrichioides.
Epoxiconazole Pyricularia oryzae (broad activity) Similar efficacy to this compound but higher environmental persistence.

Mechanism of Action and Resistance Profiles

  • Cross-Resistance : this compound retains partial activity against Aspergillus fumigatus TR34/L98H mutants (median MIC: 2 mg/L), unlike tebuconazole and epoxiconazole, which show complete resistance .
  • No Cross-Resistance with non-DMI fungicides (carbendazim, fluazinam) in Sclerotinia sclerotiorum .
  • Mycotoxin Inhibition: this compound reduces deoxynivalenol (DON) and T-2 toxin contamination in wheat, unlike hexaconazole and cyproconazole .

Environmental and Agricultural Performance

Parameter This compound Comparable Fungicides
Seed Coating 0.5% MWCNT-supported formulation increases wheat root length by 15% and disease control to 86.14% . Tebuconazole formulations require higher doses for similar effects.
Soil Mobility Low bioaccumulation risk; uptake efficiency similar to neutral compounds (e.g., pentachlorobenzene) . Epoxiconazole shows higher soil retention.
Regulatory Status MRLs established by EFSA for cereals, fruits . Propiconazole faces stricter EU regulations due to groundwater contamination.

Key Advantages and Limitations

  • Advantages: Superior stereoselective activity (1S,5R-isomer) enhances target specificity . Synergistic effects with multi-walled carbon nanotubes (MWCNTs) improve seed-coating efficacy . Broad-spectrum action with minimal cross-resistance .
  • Limitations :
    • Variable sensitivity in Fusarium avenaceum isolates (negative inhibition observed in some strains) .
    • Requires pH-neutral carrier water for optimal activity; efficacy drops at pH >9.0 .

生物活性

Metconazole is a chiral triazole fungicide known for its broad-spectrum antifungal activity. It is primarily used in agricultural settings to control various fungal diseases, including those caused by Fusarium and Pyricularia species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different fungal pathogens, toxicity profiles, and stereoisomeric effects.

This compound functions primarily as an ergosterol biosynthesis inhibitor . Ergosterol is a crucial component of fungal cell membranes, and by inhibiting its synthesis, this compound disrupts the integrity of these membranes, leading to cell death. This mechanism is similar to that of other triazole fungicides, which target the enzyme lanosterol demethylase (CYP51) involved in ergosterol production .

1. In Vitro Studies

Recent studies have demonstrated this compound's potent antifungal activity against various fungal pathogens:

  • Against Pyricularia oryzae : this compound exhibited strong bioactivity with a significant reduction in conidial germination and germ tube elongation. At concentrations of 10 μg/mL, it reduced lesion lengths on barley and rice leaves by over 75% .
  • Against Fusarium species : this compound showed high efficacy in controlling Fusarium head blight, with varying effectiveness depending on the stereoisomer used. The (1S,5R)-metconazole stereoisomer demonstrated the highest fungicidal activity across different conditions .
Fungal SpeciesConcentration (μg/mL)Efficacy (%)
P. oryzae10>75 (lesion reduction)
Fusarium verticillioides25High (specific data not provided)

2. Field Studies

Field trials have confirmed laboratory findings, indicating that this compound effectively manages fungal infections in crops. For example, studies indicated that this compound significantly reduced the incidence of Fusarium culmorum in wheat crops, supporting its application in agricultural practices .

Toxicity Profiles

This compound's toxicity has been evaluated through various studies focusing on both environmental and human health impacts:

  • Aquatic Toxicity : Research indicates that this compound exhibits enantioselective toxicity towards aquatic organisms such as Daphnia magna, with differences in toxicity levels among its stereoisomers ranging from 2.1 to 2.9 times .
  • Human Health Risks : The U.S. EPA has classified this compound as having potential risks associated with long-term exposure, including liver toxicity at high doses . The compound has been shown to increase liver weight and induce hepatocellular adenomas in animal models.

Case Study 1: Efficacy Against Rice Blast Disease

A study conducted on the antifungal effects of this compound against P. oryzae revealed that treatment with this compound at concentrations of 10 to 50 μg/mL significantly inhibited key virulence processes such as appressorium formation and invasive hyphal development. This research underscores this compound's potential role in integrated pest management strategies for rice cultivation .

Case Study 2: Stereoselective Activity Against Fusarium

In a comparative analysis of the stereoisomers of this compound, it was found that (1S,5R)-metconazole consistently outperformed other isomers in terms of fungicidal activity and inhibition of fumonisin production by Fusarium verticillioides. These findings suggest that selecting specific stereoisomers could enhance efficacy while minimizing environmental impact .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for metconazole, and how do they address limitations of traditional methods?

A novel four-step synthesis (aldol condensation, dimethylation, hydrogenation, and triazole ring closure) achieves higher yields (e.g., 80–85%) with reduced cost and complexity compared to earlier multi-step protocols. This method minimizes toxic byproducts and improves scalability for laboratory-scale production . Key considerations include solvent selection (e.g., ethanol for hydrogenation) and catalyst optimization (e.g., Pd/C for regioselective triazole formation).

Q. How is this compound’s antifungal efficacy quantified in vitro, and what parameters define its dose-dependent activity?

Standardized protocols like the mycelial growth rate assay and spore germination inhibition tests are used. For Fusarium verticillioides, EC50 values for mycelial growth inhibition range from 0.005–0.029 μg/mL, with conidial germination inhibition averaging 24.88% at EC50 concentrations . Dose-response curves should account for strain variability (e.g., 35 strains tested across three Chinese provinces) and environmental factors (e.g., temperature, pH).

Q. What methodologies are recommended for evaluating this compound’s field efficacy against maize ear rot?

Field trials require randomized block designs with fungicide application at flowering stages. Efficacy is measured via disease incidence reduction (e.g., 46.05% at 180 g/hm<sup>2</sup>) and yield increase (33.20% at the same dose). Comparative analysis against control fungicides (e.g., prothioconazole + tebuconazole) must include ANOVA with post-hoc tests to address spatial heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s field efficacy data across studies?

Meta-analytical frameworks (e.g., PRISMA guidelines) should integrate peer-reviewed and gray literature while assessing heterogeneity sources, such as application timing (e.g., single vs. dual sprays) and pathogen genetic diversity. For example, pyraclostrobin + this compound premixes showed variable control efficacy (44.1–64.3%) across 73 trials, necessitating subgroup analyses by geographic region and agronomic practices .

Q. What experimental designs are optimal for studying this compound resistance evolution in fungal populations?

Baseline sensitivity studies (e.g., EC50 distributions for Fusarium graminearum) should precede resistance monitoring. Cross-resistance analysis via Spearman’s rho (ρ) revealed low correlation (ρ = 0.32) between this compound and difenoconazole sensitivities, suggesting distinct resistance mechanisms. Continuous in vitro selection pressure (e.g., 10–20 generations) under sublethal doses can clarify mutation rates .

Q. How do proteomic and physiological assays elucidate this compound’s non-target effects in aquatic organisms?

In Crassostrea gigas, this compound exposure (0.2–2 μg/L) upregulated energy metabolism proteins (e.g., ATP synthase β-subunit by 2.5-fold) and cytoskeletal regulators (e.g., actin 2 by 1.8-fold), detected via 2-DE and tandem MS. Concurrently, oxidative stress markers (malondialdehyde) increased by 33.74%, requiring multivariate analysis (PCA) to disentangle pesticide-specific vs. systemic stress responses .

Q. What statistical approaches validate this compound’s role in suppressing fungal mycotoxin biosynthesis?

RT-qPCR analysis of FUM gene clusters (e.g., FUM1, FUM8) paired with HPLC quantification of fumonisins (29.04% reduction at EC50) can establish dose-dependent transcriptional regulation. Linear regression models should correlate ergosterol inhibition (39.10%) with disrupted membrane integrity, a key factor in mycotoxin export .

Q. How can multi-omics data (e.g., transcriptomics, lipidomics) enhance mechanistic studies of this compound?

Integrated workflows combining RNA-seq (e.g., differential expression of CYP51 targets) and lipid profiling (e.g., ergosterol depletion, glycerol accumulation) are critical. For instance, this compound-induced glycerol synthesis (66.39% increase) in F. verticillioides links osmotic stress adaptation to fungistatic activity .

Q. Methodological Guidance

Q. What criteria define rigorous meta-analyses of this compound’s agricultural performance?

Systematic reviews must adhere to COSMOS-E guidelines, including dual screening (content/methodological expertise) and bias assessment via ROBINS-I tools. Dose-response meta-analyses are feasible only if primary studies report fungicide concentrations and application intervals consistently .

Q. How should researchers design comparative studies of this compound premixes?

Factorial designs comparing solo DMI (e.g., tebuconazole) vs. DMI+QoI premixes (e.g., pyraclostrobin + this compound) must control for confounding variables like spray coverage and adjuvant use. Economic viability analyses (e.g., cost-benefit ratios) should accompany efficacy data to inform translational recommendations .

属性

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZUHJBOLQNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034497
Record name Metconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125116-23-6
Record name Metconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125116-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125116236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanol, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.22 g 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane prepared as described in Example 1 (j), 47 mg 1,2,4-triazole and 0.1 g potassium carbonate in 3 ml N-methylpyrrolidone was warmed at 50° C. for 2 hours. A further 0.1 g potassium carbonate was then added, the temperature was raised to 120° C. and the reaction continued overnight at this temperature. The reaction mixture was then partitioned between diethyl ether and water and the organic solution flashed to give 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-(1,2,4-triazol-1-yl)methylcyclopentane crystallised from petroleum as a single stereoisomer (Isomer A). The conversion yield of Isomer A, corrected for purity, was 72%. The structure of the product was established by n.m.r. spectroscopy. Purity of Isomer A was 90% and Isomer B was not detected.
Name
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( j )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metconazole
Reactant of Route 2
Reactant of Route 2
Metconazole
Reactant of Route 3
Reactant of Route 3
Metconazole
Reactant of Route 4
Reactant of Route 4
Metconazole
Reactant of Route 5
Metconazole
Reactant of Route 6
Metconazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。